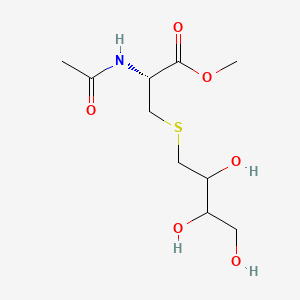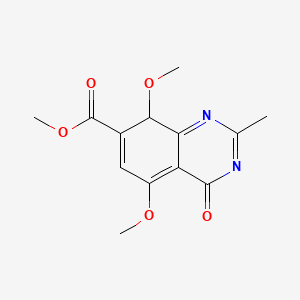
(S)-(+)-Ketoprofen-13C,d3
概要
説明
(S)-(+)-Ketoprofen-13C,d3 is a labeled form of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen. This compound is specifically designed for use in research and analytical applications, where the incorporation of isotopes like carbon-13 and deuterium can help in tracing and studying metabolic pathways, drug interactions, and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-Ketoprofen-13C,d3 typically involves the incorporation of isotopically labeled precursors. The process begins with the preparation of labeled benzene derivatives, which are then subjected to Friedel-Crafts acylation to introduce the ketone functionality. The stereochemistry is controlled through chiral catalysts or starting materials to ensure the (S)-enantiomer is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of isotopically labeled reagents is carefully monitored to ensure the purity and consistency of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired isotopic enrichment and enantiomeric purity.
化学反応の分析
Types of Reactions
(S)-(+)-Ketoprofen-13C,d3 undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions to form quinones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitro-substituted aromatic compounds.
科学的研究の応用
(S)-(+)-Ketoprofen-13C,d3 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the drug in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ketoprofen.
Industry: Applied in the development of new analytical methods and quality control processes for pharmaceuticals.
作用機序
The mechanism of action of (S)-(+)-Ketoprofen-13C,d3 is similar to that of ketoprofen. It inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory and analgesic effects.
類似化合物との比較
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A longer-acting NSAID used for similar indications.
Flurbiprofen: An NSAID with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
(S)-(+)-Ketoprofen-13C,d3 is unique due to its isotopic labeling, which allows for detailed tracing and analysis in research applications. This labeling provides a distinct advantage in studying the drug’s behavior in complex biological systems, offering insights that are not possible with non-labeled compounds.
特性
CAS番号 |
1330260-99-5 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
258.296 |
IUPAC名 |
(2S)-2-(3-benzoylphenyl)-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3 |
InChIキー |
DKYWVDODHFEZIM-HPZMRZLNSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)O |
同義語 |
(S)-(+)-3-Benzoyl-α-methylbenzeneacetic Acid-13C,d3; (+)-Ketoprofen-13C,d3; (S)-Ketoprofen-13C,d3; (S)-2-(3-Benzoylphenyl)propionic Acid-d3; Dexketoprofen-d3; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)


![2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B589066.png)
